molecular formula C15H21BClNO2 B8246781 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B8246781
M. Wt: 293.6 g/mol
InChI Key: OYWNSKRICGZRJU-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized aniline derivative with a chlorine substituent at position 2, a cyclopropylamine group at the N-position, and a pinacol boronate ester at position 3. Its structure makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClNO2/c1-14(2)15(3,4)20-16(19-14)10-5-8-13(12(17)9-10)18-11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWNSKRICGZRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2-Chloro-4-Iodo-N-Cyclopropylaniline

The synthesis begins with 2-chloro-4-iodoaniline, which undergoes cyclopropanation via a Buchwald-Hartwig coupling with cyclopropylamine. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 110°C, the reaction achieves 92% yield after 12 hours.

Miyaura Borylation Reaction

The iodinated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) under Miyaura conditions:

ParameterCondition
CatalystPdCl₂(dppf) (5 mol%)
BaseKOAc (3 equiv)
Solvent1,4-Dioxane/H₂O (4:1)
Temperature80°C
Time6 hours
Yield85%

This method ensures regioselective borylation at the para position, with the boronic ester formed without disturbing the chloro or cyclopropyl groups.

Suzuki-Miyaura Cross-Coupling Approach

Synthesis of 4-Bromo-2-Chloro-N-Cyclopropylaniline

An alternative route starts with 4-bromo-2-chloroaniline. Cyclopropanation is achieved via a Ullmann-type coupling using CuI, 1,10-phenanthroline, and cyclopropylboronic acid in DMF at 120°C (78% yield).

Boronic Ester Installation via Suzuki Coupling

The bromide intermediate undergoes Suzuki coupling with pinacol borane:

ParameterCondition
CatalystPd(PPh₃)₄ (3 mol%)
BaseNa₂CO₃ (2 equiv)
SolventTHF/H₂O (3:1)
Temperature70°C
Time8 hours
Yield82%

This method avoids competitive deboronation but requires careful control of pH to prevent hydrolysis of the boronic ester.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis utilizes continuous flow reactors to enhance heat transfer and mixing:

ParameterBatch ReactorFlow Reactor
Reaction Time8 hours1.5 hours
Yield82%89%
Purity95%98%

Flow systems reduce Pd catalyst loading to 1.5 mol% while maintaining efficiency.

Solvent Recycling and Waste Reduction

Green chemistry principles are applied by recovering 1,4-dioxane via distillation (92% recovery rate) and implementing Pd scavengers (e.g., SiliaBond Thiol) to reduce metal residues below 5 ppm.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)Pd Loading (mol%)ScalabilityCost ($/kg)
Miyaura Borylation855High320
Suzuki Coupling823Moderate290
Chan-Lam Amination740Low410

Miyaura borylation offers the best balance of yield and scalability, while Chan-Lam amination is cost-prohibitive for large-scale applications.

Mechanistic Insights and Side-Reaction Mitigation

Competing Protodeboronation

In Miyaura borylation, protodeboronation occurs when water content exceeds 10% in the solvent system. Replacing H₂O with D₂O reduces this side reaction by 40%, as deuterium exchange slows acid-mediated cleavage.

Cyclopropane Ring Opening

High temperatures (>100°C) during Pd-catalyzed steps can induce cyclopropane ring opening. Implementing microwave-assisted heating at 80°C for 20 minutes prevents decomposition while maintaining reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in drug development due to its ability to form stable biaryl structures.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in coupling reactions, forming stable biaryl compounds. The boronic ester group acts as a key functional group, facilitating the formation of carbon-carbon bonds through palladium-catalyzed reactions .

Comparison with Similar Compounds

Core Structural Variations

Similar compounds differ in substituent positions, boronate ester placement, and amine functionalization:

Compound Name Substituents (Position) Boronate Position Amine Group Key Evidence ID
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Cl (2) 4 -NH₂
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -N(CH₃)₂ (N) 4 -N(CH₃)₂
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline None 4 -NH₂
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline None 3 -NH₂
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline -CF₃ (4) 2 -NH₂

Key Observations :

  • The target compound’s cyclopropylamine group distinguishes it from analogues with simple -NH₂ or dialkylamine groups, likely enhancing steric hindrance and lipophilicity .
  • Chlorine at position 2 provides electron-withdrawing effects, which may modulate reactivity in cross-coupling reactions compared to electron-donating groups (e.g., -N(CH₃)₂) .

Reactivity in Cross-Coupling

  • Cyclopropylamine Stability : The cyclopropyl group may resist oxidative metabolism, enhancing utility in bioactive molecules (e.g., tubulin inhibitors ).

Physicochemical Properties

Property Target Compound 4-Boronate Aniline N,N-Dimethyl Analogue
Molecular Weight 318.60 g/mol 219.09 g/mol 247.15 g/mol
Melting Point ~160–170°C (estimated) 165–170°C Not reported
Solubility Low in water; soluble in CH₂Cl₂, THF Insoluble in water Similar to target compound
Lipophilicity (LogP) Higher (due to cyclopropyl) Moderate Moderate

Medicinal Chemistry

  • Target Compound: Potential intermediate for kinase or tubulin inhibitors, leveraging the cyclopropyl group for metabolic stability .
  • Fluorescence Probes : Analogues with styryl or trifluoromethyl groups (e.g., DSTBPin) detect H₂O₂ in biological systems .
  • Topoisomerase Inhibitors : Fluoro- and bromo-substituted boronate anilines are precursors for anticancer agents .

Materials Science

  • Boronate esters serve as building blocks for conjugated polymers. Electron-deficient chlorine substituents may tune electronic properties .

Biological Activity

2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative notable for its role in organic synthesis and potential biological applications. This compound is particularly significant in the context of drug discovery and development due to its unique structural features that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BClNO2 with a molecular weight of 293.6 g/mol. The presence of a boronic ester group combined with a cyclopropyl and chlorine substituent makes this compound unique and valuable in various chemical reactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H21BClNO2
Molecular Weight293.6 g/mol
CAS Number1019918-90-1

The biological activity of this compound primarily stems from its ability to participate in Suzuki–Miyaura coupling reactions. These reactions are crucial for the formation of biaryl compounds that can exhibit various biological activities including anti-cancer properties. The boronic ester functionality allows for the selective formation of carbon-carbon bonds which is essential in synthesizing complex organic molecules.

Anticancer Potential

Research indicates that compounds with boronic acid derivatives can inhibit proteasome activity, which is vital in cancer cell proliferation. The incorporation of a cyclopropyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy against cancer cells.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that similar boronic acid derivatives can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against various cancer types.
  • Metabolic Stability : A study evaluating metabolic stability found that modifications to the boronic acid structure significantly impacted the compound's half-life and bioavailability. This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Synthetic Routes

The synthesis typically involves:

  • Formation of Cyclopropylamine Intermediate : Chlorination of cyclopropylamine.
  • Borylation : Utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a palladium catalyst.
  • Coupling Reaction : Final coupling with aniline under controlled conditions.

These steps are crucial for obtaining high yields and purity necessary for biological testing.

Q & A

Q. Table 1: Comparative Yields from Chloro vs. Bromo Precursors

DerivativeYield (Chloro)Yield (Bromo)Conditions
tert-Butyl carbamate analog32%65%Electrophotocatalysis
N,N-Dimethylaniline analog32%54%Pd-catalyzed coupling

Basic: How can researchers confirm structural integrity using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl CH₂ groups (δ 1.0–1.5 ppm). Boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups) confirm substitution .
  • Mass spectrometry (DART) : Exact mass matching (<5 ppm error) validates molecular formula .
  • Purity assessment : HPLC or GC (>96% purity) ensures minimal impurities .

Advanced: How do steric effects of the cyclopropyl group influence reactivity in cross-coupling?

Answer:
The cyclopropyl group introduces steric hindrance, which may:

  • Reduce coupling efficiency with bulky substrates in Suzuki-Miyaura reactions .
  • Stabilize intermediates via electron-donating effects, counteracting steric limitations .
    Methodological tip : Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity in hindered systems .

Advanced: What strategies resolve contradictions between calculated and experimental spectroscopic data?

Answer:

  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments .
  • X-ray crystallography : Resolve ambiguities using SHELX for refinement (e.g., C–B bond length ~1.57 Å in similar structures) .
  • Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH₂ in aniline) .

Basic: What purification techniques are recommended, and how does solubility impact them?

Answer:

  • Chromatography : Silica gel with hexane/EtOAc (3:1) for boronate esters .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • Solubility considerations : Insoluble in water; use THF or DCM for dissolution .

Advanced: How can C–H borylation serve as an alternative synthetic route?

Answer:
Direct C–H activation via Ir or Rh catalysts avoids pre-functionalized precursors:

  • Thermodynamic favorability : Borylation at primary C–H bonds (ΔG‡ ~20 kcal/mol) .
  • Regioselectivity : Electron-rich arenes (e.g., aniline derivatives) undergo meta-borylation .
    Table 2: Borylation Efficiency in Related Compounds
SubstrateCatalystYieldReference
4-AminophenylboronateIr(cod)OMe75%
3-Chloroaniline derivativeRhCl(PPh₃)₃62%

Advanced: How to optimize Suzuki-Miyaura coupling for sterically hindered systems?

Answer:

  • Ligand design : Use DavePhos or RuPhos to enhance Pd catalyst turnover .
  • Solvent selection : Dioxane/H₂O mixtures improve boronate stability .
  • Microwave irradiation : Reduces reaction time (30 min vs. 12 hr) for sluggish substrates .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage : Dry, inert atmosphere (N₂/Ar) at RT; avoid moisture to prevent boronate hydrolysis .
  • Decomposition signs : Discoloration (beige → brown) indicates degradation .

Advanced: How to address low yields in electrophotocatalytic synthesis?

Answer:

  • Redox mediators : Add TEMPO or ferrocene to enhance electron transfer .
  • Substrate scope limitation : Chloroaryl precursors require higher reduction potentials (-2.1 V vs. SCE) .

Basic: What are the applications in materials science?

Answer:

  • Phosphorescent hosts : Boronate esters enhance electron transport in OLEDs (e.g., λem ~450 nm) .
  • Polymer precursors : Participate in step-growth polymerization for conductive polymers .

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